N-(2,2,6,6-tetramethylpiperidin-4-yl)naphthalene-1-carboxamide
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Overview
Description
N-(2,2,6,6-tetramethylpiperidin-4-yl)naphthalene-1-carboxamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a piperidine ring substituted with four methyl groups and a naphthalene carboxamide moiety, which contributes to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2,6,6-tetramethylpiperidin-4-yl)naphthalene-1-carboxamide typically involves the reaction of 2,2,6,6-tetramethylpiperidine with naphthalene-1-carboxylic acid or its derivatives. The reaction is often carried out in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions usually include an inert atmosphere, such as nitrogen or argon, and moderate temperatures ranging from 25°C to 80°C.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous-flow synthesis techniques to enhance efficiency and yield. These methods allow for precise control over reaction parameters and can be scaled up to meet commercial demands.
Chemical Reactions Analysis
Types of Reactions
N-(2,2,6,6-tetramethylpiperidin-4-yl)naphthalene-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like oxone or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring or the naphthalene moiety is substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Oxone, hydrogen peroxide
Reducing agents: Lithium aluminum hydride (LiAlH4)
Catalysts: Palladium on carbon (Pd/C), 4-dimethylaminopyridine (DMAP)
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield naphthalene-1-carboxylic acid derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-(2,2,6,6-tetramethylpiperidin-4-yl)naphthalene-1-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism by which N-(2,2,6,6-tetramethylpiperidin-4-yl)naphthalene-1-carboxamide exerts its effects involves interactions with molecular targets and pathways. The piperidine ring and naphthalene moiety contribute to its binding affinity and specificity towards certain enzymes and receptors. These interactions can modulate biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2,2,6,6-tetramethylpiperidin-4-yl)methacrylamide
- 2,2,6,6-tetramethylpiperidine
- 4-amino-2,2,6,6-tetramethylpiperidine
Uniqueness
N-(2,2,6,6-tetramethylpiperidin-4-yl)naphthalene-1-carboxamide is unique due to its combination of a piperidine ring with a naphthalene carboxamide moiety. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications that similar compounds may not fully address.
Properties
IUPAC Name |
N-(2,2,6,6-tetramethylpiperidin-4-yl)naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O/c1-19(2)12-15(13-20(3,4)22-19)21-18(23)17-11-7-9-14-8-5-6-10-16(14)17/h5-11,15,22H,12-13H2,1-4H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKYWGPIIZGNHRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)C2=CC=CC3=CC=CC=C32)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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